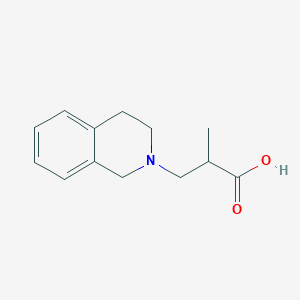

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10(13(15)16)8-14-7-6-11-4-2-3-5-12(11)9-14/h2-5,10H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFXKPZBHPXTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC2=CC=CC=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Key Intermediates

A critical step involves synthesizing a dihydroisoquinoline ester intermediate, such as 2-(diphenylmethyleneamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid ester derivatives. These intermediates are prepared by reacting halomethylcarbostyril compounds with diphenylimine derivatives under controlled conditions.

- Reaction conditions:

- Temperature: 0°C to 30°C (preferably around 5°C)

- Solvents: Alcohols (methanol, ethanol, n-propanol), N,N-dimethylformamide, acetonitrile, toluene

- Bases: Potassium t-butoxide, potassium hydroxide, potassium carbonate

- Optional: Phase transfer catalysts such as tetraethylammonium iodide

- Outcome: Formation of the ester intermediate with minimized side reactions.

Hydrolysis to Form Amino Acid Derivatives

The ester intermediate undergoes hydrolysis under acidic conditions to yield the corresponding amino acid derivatives.

- Reaction conditions:

- Acidic media: Hydrochloric acid, sulfuric acid, methanesulfonic acid, acetic acid

- Temperature and time:

- High temperature (80°C to 120°C) for ~5 hours yields the compound with R2 as hydrogen (free acid form).

- Lower temperature (0°C to 30°C) for ~2 hours yields the compound with R2 as a lower alkyl group (ester form).

- Solvents: Water, aqueous methanol, ethanol, n-propanol, acetonitrile, acetone, or their mixtures.

Acylation to Obtain Final Compound

The amino acid derivative is then acylated with appropriate acyl halides (e.g., 4-chlorobenzoyl chloride) to form the target compound.

- Reaction conditions:

- Temperature: 0°C to 30°C

- Solvents: Acetonitrile, ethyl acetate, aqueous ethanol, N,N-dimethylformamide

- Bases: Triethylamine or other tertiary alkyl amines to neutralize generated acid

- Outcome: Formation of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid derivatives with high yield and purity.

Representative Reaction Scheme Table

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Formation of ester intermediate | Halomethylcarbostyril + diphenylimine, base (K t-butoxide), 0-30°C, alcohol or organic solvent | 2-(Diphenylmethyleneamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid ester | Controlled temp to minimize side reactions |

| 2 | Acidic hydrolysis | HCl or other acid, 80-120°C for ~5h (or 0-30°C for ~2h for ester form) | Amino acid derivative (free acid or ester) | Temperature controls ester vs acid form |

| 3 | Acylation | Acyl chloride (e.g., 4-chlorobenzoyl chloride), base (triethylamine), 0-30°C, organic solvent | Target compound: this compound derivative | High yield, safe reaction conditions |

Key Research Findings and Advantages

- The use of novel intermediates such as the diphenylmethyleneamino ester avoids problematic side reactions and gas evolution (e.g., CO2), which are common in traditional methods involving bromomethylcarbostyril and acetamidomalonate derivatives.

- Acid hydrolysis conditions can be finely tuned to selectively obtain either free acid or ester intermediates, allowing flexibility in downstream processing.

- The acylation step under mild conditions with tertiary amine bases provides high yields and purity, facilitating industrial scalability and safety.

- The process avoids hazardous reaction conditions such as long reaction times and risk of reaction mixture eruption seen in previous methods.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

The compound 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid , with CAS number 1155935-14-0, has garnered attention in various scientific research applications due to its unique structure and potential biological activities. This article delves into its applications, supported by comprehensive data and case studies.

Basic Information

- Molecular Formula : C₁₃H₁₇NO₂

- Molecular Weight : 219.28 g/mol

- CAS Number : 1155935-14-0

Structural Characteristics

The compound features a dihydroisoquinoline moiety, which is significant in medicinal chemistry for its role in various pharmacological activities. The presence of the methylpropanoic acid group enhances its solubility and bioavailability.

Pharmacological Studies

Research indicates that this compound exhibits potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests it may interact with various biological targets.

Case Study: Neuroprotective Effects

A study explored the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death, suggesting its potential use in treating neurodegenerative diseases.

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it further for developing new pharmaceuticals or agrochemicals.

Synthesis Example

A synthetic route involves the reaction of isoquinoline derivatives with acetic anhydride followed by hydrolysis, yielding the target compound efficiently.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Isoquinoline + Acetic Anhydride | Reflux, 4 hours | 85% |

| 2 | Hydrolysis (NaOH) | Room Temp, 24 hours | 90% |

Biochemical Applications

The compound's potential as an enzyme inhibitor has been investigated. It may inhibit specific pathways involved in cancer progression, making it a candidate for anticancer drug development.

Enzyme Inhibition Study

In vitro assays demonstrated that this compound inhibits the activity of certain kinases involved in tumor growth, showcasing its potential as a lead compound for further development.

Material Science

Beyond biological applications, this compound has been explored for its properties in material science, particularly in creating polymers with enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid, highlighting substituent variations and their implications:

Physicochemical and Pharmacological Implications

- Electronic Effects : The dioxo analog’s electron-deficient core () could facilitate interactions with nucleophilic residues in enzymes, whereas the thienyl analog’s sulfur atom () may engage in hydrogen bonding or π-interactions .

Biological Activity

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid (CAS No. 1155935-14-0) is a compound that has garnered attention for its biological activity, particularly as an inhibitor of aldo-keto reductase AKR1C3. This enzyme plays a crucial role in steroid and prostaglandin metabolism, making the compound significant in various therapeutic contexts, including cancer and neurological disorders.

The primary action of this compound is its role as a potent and isoform-selective inhibitor of AKR1C3. By inhibiting this enzyme, the compound disrupts several biochemical pathways:

- Steroid Metabolism: The inhibition leads to altered levels of steroids, which can affect numerous physiological processes.

- Prostaglandin Synthesis: Changes in prostaglandin levels can influence inflammation and pain responses.

The compound's interaction with AKR1C3 alters cell signaling pathways, gene expression, and cellular metabolism, impacting processes such as cell proliferation and apoptosis.

The compound exhibits significant biochemical properties:

- Molecular Weight: 219.28 g/mol

- Molecular Formula: C13H17NO2

- InChI Key: FBFXKPZBHPXTBD-UHFFFAOYSA

Cellular Effects

Research indicates that the compound affects various cell types by:

- Modulating gene expression related to metabolism and inflammation.

- Influencing cellular responses to stress and apoptosis.

- Altering the proliferation rates of certain cancer cell lines.

Research Findings

A number of studies have investigated the biological activity of this compound:

- Inhibition Studies: In vitro studies have demonstrated that this compound effectively inhibits AKR1C3 with a low IC50 value, indicating high potency against this target.

- Cell Line Experiments: Experiments using cancer cell lines showed reduced viability and increased apoptosis in cells treated with the compound compared to controls.

- Inflammation Models: The compound has been tested in models of inflammation, where it exhibited anti-inflammatory effects by reducing prostaglandin levels.

Case Studies

Several case studies highlight the practical applications of this compound:

-

Case Study 1: Cancer Treatment

A study explored the effects of the compound on prostate cancer cell lines. Results indicated that treatment led to significant reductions in cell viability and alterations in metabolic activity, suggesting potential as an adjunct therapy in cancer treatment. -

Case Study 2: Neurological Applications

Another investigation focused on neuroprotective effects in models of neurodegeneration. The compound demonstrated a capacity to protect neuronal cells from oxidative stress-induced damage.

Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves α-lithiation of propanoic acid derivatives followed by electrophilic substitution with dihydroisoquinoline moieties. For example, describes using lithium hydroxide in tetrahydrofuran (THF) at 25°C for lithiation, which avoids side reactions like over-lithiation or decomposition. Yield optimization requires precise stoichiometric control (e.g., 1:1.2 molar ratio of substrate to LiOH) and inert atmospheres to prevent oxidation . highlights coupling reactions using (E)-3-(2-furanyl)acrylic acid with tetrahydroisoquinoline, achieving 18% yield via silica gel chromatography (hexane:ethyl acetate, 8:2 v/v). Lower yields here may stem from steric hindrance in the dihydroisoquinoline ring, necessitating temperature modulation (e.g., 0–5°C for exothermic steps).

Q. What analytical methods are recommended for purity assessment and impurity profiling of this compound?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity analysis. lists common impurities (e.g., related propanoic acid derivatives like 3-[4-(2-methylpropyl)phenyl]propanoic acid) that co-elute with the target compound. A gradient elution protocol (e.g., 10–90% acetonitrile in 0.1% TFA over 30 minutes) resolves these impurities. Mass spectrometry (MS) with ESI+ (e.g., m/z = 460.2 [M+H]+) confirms molecular identity, while NMR (1H, 13C) detects regioisomeric byproducts, such as those arising from incomplete cyclization during synthesis .

Q. How should stability studies be designed for this compound under varying storage conditions?

Accelerated stability testing (40°C/75% RH for 6 months) is recommended. notes degradation pathways via hydrolysis of the dihydroisoquinoline ring or oxidation of the methylpropanoic acid side chain. Analytical monitoring includes:

- pH-dependent solubility tests : High solubility in water (≥10 mg/mL, ) may accelerate hydrolysis, requiring lyophilization for long-term storage.

- Oxidative stability : Use argon-purged vials and antioxidants (e.g., 0.1% BHT) to mitigate radical-mediated degradation.

Advanced Research Questions

Q. How can computational docking (e.g., Glide) predict the binding affinity of this compound to PRMT5 or other epigenetic targets?

validates Glide’s accuracy (RMSD <1 Å in 50% of cases) for ligand-receptor docking. For PRMT5 inhibition ( ):

Protein preparation : Use the crystal structure (PDB: 6CKB) with OPLS-AA force field optimization.

Ligand flexibility : Account for rotational bonds in the dihydroisoquinoline ring (up to 20 rotatable bonds).

Scoring : GlideScore 2.5 incorporates penalties for solvent-exposed charged groups, critical for assessing the carboxylic acid group’s interaction with Arg316 in PRMT5’s active site . Contradictions in binding poses (e.g., inverted dihydroisoquinoline orientation) require free energy perturbation (FEP) calculations to resolve.

Q. What methodologies resolve contradictions in reported bioactivity data, such as discrepancies in solubility or CYP inhibition?

reports high aqueous solubility (>10 mg/mL) and no CYP inhibition, while highlights potential toxicity via skin exposure. To reconcile:

- Solubility : Re-test using biorelevant media (FaSSIF/FeSSIF) to simulate intestinal absorption, as pH-dependent ionization may alter bioavailability.

- CYP assays : Use human liver microsomes with LC-MS/MS quantification (e.g., CYP3A4 IC50 >50 µM confirms low inhibition risk).

- Toxicity : Parallel artificial membrane permeability assays (PAMPA) differentiate passive diffusion from active transport mechanisms that may explain dermal absorption discrepancies .

Q. How can structure-activity relationship (SAR) studies improve the compound’s selectivity for neurological targets (e.g., Smad3)?

demonstrates that substituting the dihydroisoquinoline ring with benzo[d]thiazole enhances Smad3 inhibition (IC50 = 0.8 µM vs. 2.1 µM for parent compound). Key SAR strategies:

- Ring modification : Introduce electron-withdrawing groups (e.g., -NO2) at C7 of dihydroisoquinoline to enhance π-stacking with Phe356 in Smad3.

- Side-chain optimization : Replace 2-methylpropanoic acid with 2-hydroxypropanoic acid to form hydrogen bonds with Ser388 . Validate via alanine scanning mutagenesis and isothermal titration calorimetry (ITC).

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

- Synthetic reproducibility : Use statistical DOE (Design of Experiments) to identify critical process parameters (CPPs), such as reaction temperature (±2°C) and stirring rate (300–500 rpm).

- Bioassay controls : Include reference standards ( ) like (2RS)-2-phenylpropanoic acid to normalize IC50 values across batches.

- Data normalization : Apply Z-score scaling to in vitro data (e.g., Western blot densitometry for Smad3 phosphorylation) to account for plate-to-plate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.